molecular formula C8H15NO2 B13629643 Methyl 2-amino-4-cyclopropylbutanoate

Methyl 2-amino-4-cyclopropylbutanoate

Cat. No.: B13629643
M. Wt: 157.21 g/mol
InChI Key: NBPAUAXMPPGSFX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclopropylbutanoate, also known as cyclopropanebutanoic acid, α-amino-, methyl ester, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a butanoate backbone, with an amino group at the second carbon position and a methyl ester group at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-cyclopropylbutanoate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent hydrolysis to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of catalysts such as palladium on carbon for the hydrogenation step.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary alcohols .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-cyclopropylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds, such as:

    Methyl 2-amino-4-methylbutanoate: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.

    Methyl 2-amino-4-ethylbutanoate: Similar to the target compound but with an ethyl group.

    Methyl 2-amino-4-propylbutanoate: Contains a propyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-amino-4-cyclopropylbutanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-4-6-2-3-6/h6-7H,2-5,9H2,1H3

InChI Key

NBPAUAXMPPGSFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1CC1)N

Origin of Product

United States

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